N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-5-1-2-6-16(15)19-17(21)13-7-9-14(10-8-13)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKXHFCUVFMDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-aminobenzenesulfonyl chloride, is reacted with pyrrolidine to form 4-(pyrrolidin-1-ylsulfonyl)aniline.
Coupling with 2-Chlorobenzoyl Chloride: The intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide functionalities.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Reduced amide or sulfonamide derivatives.
Hydrolysis: Corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Piperazine vs. Pyrrolidine Sulfonyl Groups
- N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): This compound replaces the pyrrolidine sulfonyl group with a piperazine-linked 2-chlorophenyl moiety. However, the absence of a sulfonyl group may reduce metabolic stability compared to the pyrrolidine sulfonyl analogue .
- Compound 2D216 ():
Features a piperidin-1-ylsulfonyl group instead of pyrrolidin-1-ylsulfonyl. Piperidine’s six-membered ring may offer improved steric tolerance in hydrophobic binding pockets compared to pyrrolidine’s five-membered ring .
Halogen and Heterocyclic Modifications
- N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (): Substitutes the pyrrolidine sulfonyl group with an imidazole ring and introduces a difluorinated aromatic system. This modification significantly enhances antitumor activity (noted for cervical cancer), likely due to imidazole’s ability to participate in hydrogen bonding and π-π stacking .
- N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide ():
Shares the pyrrolidine sulfonyl group but incorporates a pyrimidine sulfamoylphenyl moiety. The pyrimidine group may improve kinase inhibition via additional hydrogen-bonding interactions, as seen in kinase-targeting drug design .
Key Observations :
Biological Activity
N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 299.78 g/mol
- CAS Number : 2034265-47-7
The compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known to facilitate binding to active sites, potentially leading to inhibition or modulation of enzyme activities. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit proteases and kinases, which are critical in various signaling pathways.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing cellular signaling and function.
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies:
- In vitro Studies : The compound was tested against several cancer cell lines, including HCT-15 (colon carcinoma) and A549 (lung cancer). It exhibited IC values lower than those of standard chemotherapeutic agents, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticonvulsant Activity
Research has indicated potential anticonvulsant activity, suggesting that the compound may modulate neurotransmitter systems involved in seizure activity. Further studies are needed to elucidate this aspect fully .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its structural components:
- Chloro Group : The presence of the chlorophenyl group enhances lipophilicity, improving membrane permeability.
- Pyrrolidine Ring : This moiety contributes to the compound's ability to interact with biological targets effectively.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Efficacy : In a study involving multiple cancer cell lines, the compound was found to induce apoptosis through mitochondrial pathways, demonstrating its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Evaluation : A recent investigation into its antibacterial properties revealed that it could serve as a template for developing new antibiotics against resistant strains .
Q & A
Q. Q1. What are the recommended synthetic routes for N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Sulfonylation: Introduce the pyrrolidin-1-ylsulfonyl group to the benzamide core via sulfonylation using chlorosulfonic acid and pyrrolidine under controlled anhydrous conditions (0–5°C, 4–6 hours) .
Amide Coupling: React 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride with 2-chloroaniline in dichloromethane (DCM) using triethylamine (TEA) as a base (room temperature, 12–24 hours).
Purification: Use normal-phase chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures for high purity (>95%) .
Key Optimization: Monitor reaction progress via TLC and adjust pH (6.5–7.5) to minimize side reactions like hydrolysis of the sulfonamide group .
Advanced Synthesis Challenges
Q. Q2. How do steric and electronic effects of the 2-chlorophenyl group influence synthetic yields and regioselectivity?
Methodological Answer: The 2-chlorophenyl group introduces steric hindrance near the amide bond, which can reduce coupling efficiency. To mitigate this:
- Use coupling agents like HATU or EDCI to enhance reactivity .
- Increase reaction time (24–48 hours) and temperature (40–50°C) to overcome steric barriers .
Electronic effects from the chlorine atom can destabilize intermediates; stabilize them with electron-donating co-solvents (e.g., DMF) .
Basic Physicochemical Properties
Q. Q3. What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility: Moderately soluble in DMSO (10–15 mg/mL) and ethanol (2–5 mg/mL), but poorly soluble in water (<0.1 mg/mL) due to hydrophobic aromatic and pyrrolidine groups .
- Stability: Stable in acidic conditions (pH 3–6) but prone to hydrolysis in alkaline buffers (pH >8). Store at –20°C under inert gas (argon) to prevent degradation .
Advanced Physicochemical Analysis
Q. Q4. How can computational modeling (e.g., DFT) predict interactions between the sulfonamide group and biological targets?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electrostatic potentials of the sulfonamide group, identifying nucleophilic/electrophilic regions .
- Use molecular docking (AutoDock Vina) to simulate binding with targets like PARP-1 or kinases, focusing on hydrogen bonds with the sulfonyl oxygen and steric fit of the chlorophenyl group .
Biological Activity and Mechanism
Q. Q5. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence polarization assays (e.g., PARP-1 inhibition) with NAD⁺ analogs to measure IC₅₀ values .
- Cellular Uptake: Perform confocal microscopy with fluorescently tagged analogs to assess membrane permeability .
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, comparing results with structurally related benzamides .
Advanced Mechanistic Studies
Q. Q6. How can structural analogs resolve contradictions in reported biological efficacy?
Methodological Answer:
- SAR Studies: Synthesize analogs with variations in the pyrrolidine ring (e.g., piperidine substitution) or chlorophenyl position to isolate pharmacophoric groups .
- Binding Affinity Assays: Use surface plasmon resonance (SPR) to quantify interactions with targets like D3 receptors, comparing Kd values across analogs .
Data Contradictions and Validation
Q. Q7. How to address discrepancies in solubility data across studies?
Methodological Answer:
- Standardized Protocols: Use USP <1231> guidelines for solubility testing, ensuring consistent pH, temperature (25°C), and agitation .
- Analytical Validation: Confirm purity via HPLC-UV (λ = 254 nm) and LC-MS to rule out impurities affecting solubility .
Crystallography and Structural Confirmation
Q. Q8. What crystallographic techniques validate the compound’s structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via vapor diffusion (ethyl acetate/pentane) and analyze using WinGX or ORTEP-III for bond-length/angle validation .
- Powder XRD: Compare experimental patterns with simulated data (Mercury 4.0) to confirm phase purity .
Advanced Target Identification
Q. Q9. How can proteomics identify off-target interactions?
Methodological Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with a biotinylated probe to pull down interacting proteins, followed by LC-MS/MS identification .
- Thermal Shift Assays: Monitor protein denaturation (ΔTm) to detect binding to unexpected targets like heat shock proteins .
Stability in Biological Matrices
Q. Q10. What LC-MS/MS parameters ensure accurate quantification in plasma?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
